molecular formula C11H11Cl2N B1436416 (7-Chloronaphthalen-2-yl)methanamine hydrochloride CAS No. 2031268-90-1

(7-Chloronaphthalen-2-yl)methanamine hydrochloride

Cat. No. B1436416
M. Wt: 228.11 g/mol
InChI Key: PJAPBXXIFXQAFJ-UHFFFAOYSA-N
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Description

“(7-Chloronaphthalen-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2031268-90-1 . It has a molecular weight of 228.12 .


Molecular Structure Analysis

The InChI code for “(7-Chloronaphthalen-2-yl)methanamine hydrochloride” is 1S/C11H10ClN.ClH/c12-11-4-3-9-2-1-8 (7-13)5-10 (9)6-11;/h1-6H,7,13H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(7-Chloronaphthalen-2-yl)methanamine hydrochloride” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Detection and Sensing Applications

Naphthalene derivatives have been explored for their sensing capabilities, particularly in detecting metal ions. For example, the reaction products of naphthalene diones with pyridyl amines were characterized and demonstrated selective detection capabilities for Hg^2+ and Ni^2+ ions. This suggests potential for naphthalene derivatives in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

Catalytic and Synthetic Applications

Naphthalene-based compounds have been utilized in catalysis, demonstrating their role in facilitating chemical transformations. For instance, unsymmetrical NCN′ and PCN pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives exhibited good catalytic activity and selectivity in various reactions, underscoring their utility in organic synthesis and industrial chemistry (Roffe et al., 2016).

Photodynamic Therapy and Imaging

The study of iron(III) complexes involving naphthalene derivatives has shown significant potential in photodynamic therapy (PDT) and cellular imaging. These complexes have demonstrated unprecedented photocytotoxicity under red light to various cell lines, suggesting a promising approach for targeted cancer therapy and diagnostics (Basu et al., 2014).

Biological Activity and Drug Design

Naphthalene and its derivatives have been studied for their biological activity, including antimicrobial and antifungal properties. Research has shown that certain naphthalene-based compounds exhibit significant activity against a variety of bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents (al-Hakimi et al., 2020).

Safety And Hazards

The safety information for “(7-Chloronaphthalen-2-yl)methanamine hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(7-chloronaphthalen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN.ClH/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11;/h1-6H,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAPBXXIFXQAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloronaphthalen-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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